molecular formula C14H11NO4 B11702536 4-Nitrobenzoic acid, 3-methylphenyl ester CAS No. 7506-49-2

4-Nitrobenzoic acid, 3-methylphenyl ester

Cat. No.: B11702536
CAS No.: 7506-49-2
M. Wt: 257.24 g/mol
InChI Key: WIBCITOJDNRTAD-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid, 3-methylphenyl ester is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methylphenyl ester group, and a nitro group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzoic acid, 3-methylphenyl ester can be achieved through esterification reactions. One common method involves the reaction of 4-nitrobenzoic acid with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoic acid, 3-methylphenyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-nitrobenzoic acid and 3-methylphenol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Aminobenzoic acid, 3-methylphenyl ester.

    Substitution: Various substituted benzoic acid esters.

    Hydrolysis: 4-Nitrobenzoic acid and 3-methylphenol.

Scientific Research Applications

4-Nitrobenzoic acid, 3-methylphenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitrobenzoic acid, 3-methylphenyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release 4-nitrobenzoic acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Similar structure but lacks the 3-methylphenyl ester group.

    3-Methylbenzoic acid: Similar structure but lacks the nitro group.

    4-Aminobenzoic acid, 3-methylphenyl ester: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-Nitrobenzoic acid, 3-methylphenyl ester is unique due to the presence of both the nitro group and the 3-methylphenyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

7506-49-2

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(3-methylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-3-2-4-13(9-10)19-14(16)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3

InChI Key

WIBCITOJDNRTAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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